4-(Azetidin-3-ylmethoxy)benzonitrile

Physicochemical Properties Medicinal Chemistry Drug Design

4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6) is an essential research intermediate for medicinal chemistry. The precise 3-ylmethoxy linkage to the 4-position of the benzonitrile ring creates a unique 3D pharmacophore critical for molecular recognition at kinase targets. Substituting this compound with positional isomers (e.g., 3-ylmethoxy or 3-yl) drastically alters potency and selectivity, making this exact architecture non-negotiable for SAR campaigns. Use it as a core scaffold to build libraries targeting resistant TB strains or kinase-driven pathways. Ensure precise results—order now.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B1648940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-ylmethoxy)benzonitrile
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC=C(C=C2)C#N
InChIInChI=1S/C11H12N2O/c12-5-9-1-3-11(4-2-9)14-8-10-6-13-7-10/h1-4,10,13H,6-8H2
InChIKeyPEKFHFFHXPDDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6): Procurement and Differentiation Guide


4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6) is a synthetic organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is characterized by the presence of an azetidine ring, a benzonitrile group, and a methoxy linkage . This compound is primarily used as a research intermediate and a building block in organic synthesis, particularly in the development of heterocyclic compounds .

4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6): Why In-Class Analogs Cannot Simply Be Substituted


The specific substitution pattern of the azetidine ring and the benzonitrile moiety in 4-(Azetidin-3-ylmethoxy)benzonitrile is critical for its intended biological and chemical properties. While other azetidine derivatives exist, the precise combination of the 3-ylmethoxy linkage to the 4-position of the benzonitrile ring creates a unique three-dimensional pharmacophore [1]. This specific architecture influences molecular recognition at biological targets, such as kinases, where subtle changes in the linker or ring position can drastically alter potency and selectivity . Therefore, substituting this compound with a seemingly similar analog (e.g., 3-(azetidin-3-ylmethoxy)benzonitrile or 4-(azetidin-3-yl)benzonitrile) is likely to result in a loss of activity or a different biological profile, making it unsuitable for applications where this exact structure is required .

4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6): Quantitative Differentiation Evidence


Predicted Physicochemical Properties of 4-(Azetidin-3-ylmethoxy)benzonitrile vs. 4-(Azetidin-3-yl)benzonitrile

Predicted physicochemical properties provide a baseline for comparison. 4-(Azetidin-3-ylmethoxy)benzonitrile exhibits a higher predicted boiling point and density compared to the structurally simpler 4-(azetidin-3-yl)benzonitrile, which lacks the methoxy linker . These differences can impact handling, formulation, and stability in research settings.

Physicochemical Properties Medicinal Chemistry Drug Design

Inferred Kinase Inhibition Potential of 4-(Azetidin-3-ylmethoxy)benzonitrile Based on Class-Level Data

While direct biological data for 4-(Azetidin-3-ylmethoxy)benzonitrile is not available in primary literature, its close structural analog, 2-(Azetidin-3-ylmethoxy)benzonitrile, is reported to act as a kinase inhibitor . Another related compound, 6-(azetidin-3-ylmethoxy)-3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazine, demonstrates potent kinase inhibition with an IC50 of 27 nM [1]. This class-level evidence strongly suggests that 4-(Azetidin-3-ylmethoxy)benzonitrile possesses similar potential for kinase-targeting applications.

Kinase Inhibition Drug Discovery Cancer Research

Inferred Antimicrobial Potential of 4-(Azetidin-3-ylmethoxy)benzonitrile Based on Class-Level Data

Azetidine-containing compounds have been identified as having potential antimicrobial properties. For example, a series of azetidine derivatives termed BGAz have demonstrated potent bactericidal activity against *Mycobacterium tuberculosis*, with MIC99 values <10 μM against both drug-sensitive and multidrug-resistant strains [1]. While 4-(Azetidin-3-ylmethoxy)benzonitrile itself lacks direct data, its inclusion in this class suggests it may be a useful scaffold for developing new antimicrobial agents.

Antimicrobial Research Infectious Disease Drug Development

4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Based on class-level evidence that structurally similar azetidine-methoxy-benzonitrile compounds act as kinase inhibitors , 4-(Azetidin-3-ylmethoxy)benzonitrile is an ideal starting scaffold for medicinal chemistry campaigns targeting kinases. Its unique substitution pattern allows for exploration of structure-activity relationships (SAR) around the azetidine ring and benzonitrile moiety, potentially leading to novel inhibitors with improved potency and selectivity.

Antimicrobial Drug Discovery: Anti-Tubercular Agent Development

The potent anti-tubercular activity observed for other azetidine derivatives, with MIC99 values <10 μM against drug-resistant strains [1], positions 4-(Azetidin-3-ylmethoxy)benzonitrile as a valuable intermediate for synthesizing new analogs. It can be used as a core building block to generate a library of compounds for screening against *Mycobacterium tuberculosis* and other bacterial pathogens.

Chemical Biology: Probe Development for Target Deconvolution

The azetidine scaffold is known to confer favorable pharmacokinetic properties [2]. 4-(Azetidin-3-ylmethoxy)benzonitrile can be functionalized to create chemical probes for studying biological pathways. Its predicted physicochemical properties, such as a boiling point of 351.9±12.0 °C and density of 1.16±0.1 g/cm³ , provide a predictable baseline for designing experiments and handling protocols.

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